molecular formula C4H6O5 B3054960 Acetic acid, hydroxy-, anhydride CAS No. 626-25-5

Acetic acid, hydroxy-, anhydride

Cat. No.: B3054960
CAS No.: 626-25-5
M. Wt: 134.09 g/mol
InChI Key: HMXHUUDRVBXHBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, hydroxy-, anhydride can be synthesized through the dehydration of glycolic acid. This process typically involves heating glycolic acid in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4). The reaction can be represented as follows:

2HOCH2COOH(HOCH2CO)2O+H2O2 \text{HOCH}_2\text{COOH} \rightarrow (\text{HOCH}_2\text{CO})_2\text{O} + \text{H}_2\text{O} 2HOCH2​COOH→(HOCH2​CO)2​O+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where glycolic acid is fed into a reactor with a dehydrating agent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, hydroxy-, anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form glycolic acid.

    Alcoholysis: Reacts with alcohols to form glycolate esters.

    Aminolysis: Reacts with amines to form glycolamides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Alcoholysis: Requires an alcohol and a catalyst such as sulfuric acid.

    Aminolysis: Involves the use of primary or secondary amines under mild heating.

Major Products

    Hydrolysis: Glycolic acid.

    Alcoholysis: Glycolate esters.

    Aminolysis: Glycolamides.

Scientific Research Applications

Acetic acid, hydroxy-, anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and resins, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, hydroxy-, anhydride involves nucleophilic acyl substitution. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of glycolic acid, glycolate esters, or glycolamides, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group.

Comparison with Similar Compounds

Similar Compounds

    Acetic anhydride: Similar in structure but derived from acetic acid.

    Succinic anhydride: An anhydride derived from succinic acid.

    Maleic anhydride: An anhydride derived from maleic acid.

Uniqueness

Acetic acid, hydroxy-, anhydride is unique due to the presence of the hydroxy group, which imparts different reactivity compared to other anhydrides. This hydroxy group allows for additional hydrogen bonding and can influence the compound’s solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

(2-hydroxyacetyl) 2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5/c5-1-3(7)9-4(8)2-6/h5-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXHUUDRVBXHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434424
Record name Acetic acid, hydroxy-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-25-5
Record name Acetic acid, hydroxy-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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